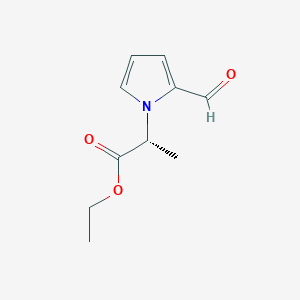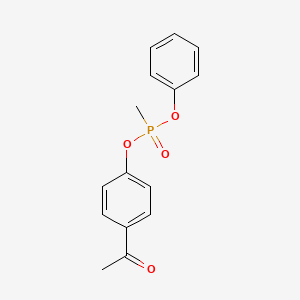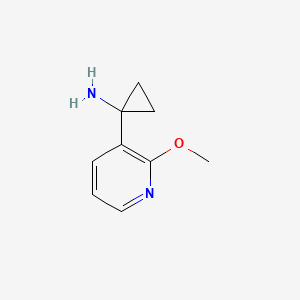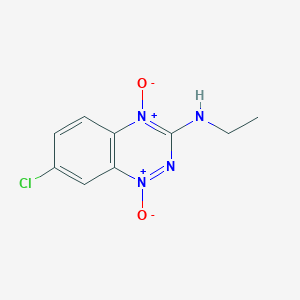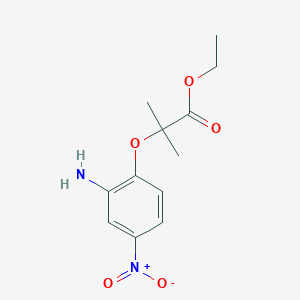![molecular formula C21H16Cl3IS B12625071 3,5-Dichloro-4'-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl CAS No. 918645-13-3](/img/structure/B12625071.png)
3,5-Dichloro-4'-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-4’-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4’-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl typically involves multiple steps, including halogenation and sulfanyl group introduction. One common method involves the reaction of 3-chloro-4-(3-iodopropyl)phenyl sulfide with 3,5-dichlorobiphenyl under specific conditions to achieve the desired product . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalytic hydrogenation and other advanced techniques can help in achieving higher yields and reducing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-4’-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
3,5-Dichloro-4’-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 3,5-Dichloro-4’-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl exerts its effects involves interactions with molecular targets and pathways. The compound may act on specific enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dichloro-4,4’-diaminodiphenylmethane: Known for its use in polymer production.
3,3’-Dichlorobiphenyl-4,4’-diamine: Used in various industrial applications.
Uniqueness
This detailed article provides a comprehensive overview of 3,5-Dichloro-4’-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
918645-13-3 |
|---|---|
Formule moléculaire |
C21H16Cl3IS |
Poids moléculaire |
533.7 g/mol |
Nom IUPAC |
1,3-dichloro-5-[4-[3-chloro-4-(3-iodopropyl)phenyl]sulfanylphenyl]benzene |
InChI |
InChI=1S/C21H16Cl3IS/c22-17-10-16(11-18(23)12-17)14-3-6-19(7-4-14)26-20-8-5-15(2-1-9-25)21(24)13-20/h3-8,10-13H,1-2,9H2 |
Clé InChI |
SERWKXHNHVAOQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)SC3=CC(=C(C=C3)CCCI)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


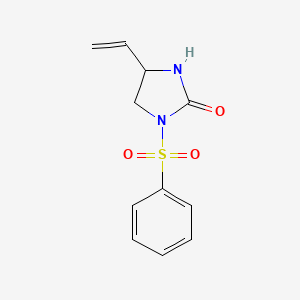
![2-[4-(Dimethylamino)phenyl]propane-1,3-diamine](/img/structure/B12625012.png)
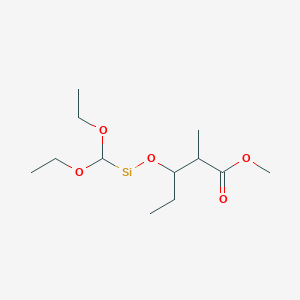
![Benzyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B12625023.png)
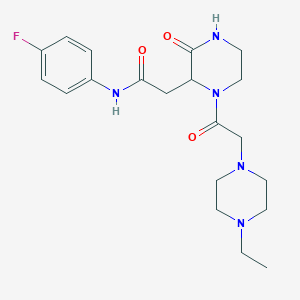

![Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]-](/img/structure/B12625044.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12625045.png)
